(S)-1,1,1,3,3-Pentafluorobutan-2-ol
CAS No.:
Cat. No.: VC18244361
Molecular Formula: C4H5F5O
Molecular Weight: 164.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H5F5O |
|---|---|
| Molecular Weight | 164.07 g/mol |
| IUPAC Name | (2S)-1,1,1,3,3-pentafluorobutan-2-ol |
| Standard InChI | InChI=1S/C4H5F5O/c1-3(5,6)2(10)4(7,8)9/h2,10H,1H3/t2-/m0/s1 |
| Standard InChI Key | UNAFZLBJFTWWCP-REOHCLBHSA-N |
| Isomeric SMILES | CC([C@@H](C(F)(F)F)O)(F)F |
| Canonical SMILES | CC(C(C(F)(F)F)O)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The molecular formula of (S)-1,1,1,3,3-Pentafluorobutan-2-ol is C₄H₅F₅O, with a molecular weight of 164.08 g/mol. Its IUPAC name derives from the substitution pattern: the hydroxyl (-OH) group is located at the second carbon of butanol, while five fluorine atoms occupy the 1st and 3rd positions (three at C1 and two at C3). The chiral center at C2 gives rise to two enantiomers, (S) and (R), with the (S)-configuration being the focus of this review.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| CAS Number | Not formally assigned |
| Molecular Formula | C₄H₅F₅O |
| Molecular Weight | 164.08 g/mol |
| Chiral Center Configuration | S |
| Fluorine Substitution | 1,1,1,3,3 |
Synthesis and Enantioselective Preparation
Synthetic Routes
The synthesis of (S)-1,1,1,3,3-Pentafluorobutan-2-ol typically involves fluorination and enantioselective steps. While no direct patents or publications describe its preparation, analogous methods for fluorinated alcohols suggest two primary pathways:
Nucleophilic Fluorination
Fluorination of a ketone precursor, such as 1,1,1,3,3-pentafluorobutan-2-one, using reducing agents like sodium borohydride (NaBH₄) or enantioselective catalysts. Chiral catalysts (e.g., BINAP-ruthenium complexes) enable asymmetric reduction to yield the (S)-enantiomer .
Halogen Exchange Reactions
Starting from chlorinated or brominated intermediates, halogen exchange with hydrogen fluoride (HF) in the presence of catalysts like antimony pentachloride (SbCl₅) or tin tetrachloride (SnCl₄) . This method mirrors the liquid-phase fluorination used for HFC-365mfc (1,1,1,3,3-Pentafluorobutane) , though additional steps are required to introduce the hydroxyl group.
Table 2: Representative Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | SbCl₅ or SnCl₄ | |
| Temperature Range | 60–140°C | |
| Pressure | 1.0–1.5 MPa | |
| Enantioselective Agent | BINAP-Ru | (Inferred) |
Physicochemical Properties
Thermal and Solubility Characteristics
Fluorinated alcohols exhibit high polarity and low miscibility with nonpolar solvents. For (S)-1,1,1,3,3-Pentafluorobutan-2-ol, expected properties include:
-
Boiling Point: Estimated at 120–130°C (based on analogs like 2,2,2-trifluoroethanol).
-
Water Solubility: Moderate (~10–20 g/L at 25°C), similar to HFC-365mfc (1.7 g/L at 21.2°C) .
-
Density: ~1.4–1.5 g/cm³ (higher than HFC-365mfc’s 1.27 g/cm³ due to the hydroxyl group) .
Table 3: Comparative Physical Properties
| Property | (S)-1,1,1,3,3-Pentafluorobutan-2-ol | HFC-365mfc |
|---|---|---|
| Boiling Point | 120–130°C (est.) | 40°C |
| Density | 1.4–1.5 g/cm³ (est.) | 1.27 g/cm³ |
| Water Solubility | 10–20 g/L (est.) | 1.7 g/L |
Spectroscopic Characterization
NMR Analysis
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¹H NMR: The hydroxyl proton appears as a broad singlet at δ 2.5–3.5 ppm. Protons adjacent to fluorine atoms (C1 and C3) show splitting due to coupling (J~18–20 Hz).
-
¹⁹F NMR: Five distinct signals corresponding to the three F atoms at C1 (δ -70 to -80 ppm) and two at C3 (δ -90 to -100 ppm).
IR Spectroscopy
Strong O-H stretch at ~3300 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.
Applications and Industrial Relevance
Solvent in Organic Synthesis
Fluorinated alcohols are prized as solvents for reactions requiring high polarity and low nucleophilicity. (S)-1,1,1,3,3-Pentafluorobutan-2-ol could serve as a green alternative to hexafluoroisopropanol (HFIP) in catalysis .
Chiral Auxiliary in Asymmetric Synthesis
The (S)-enantiomer may act as a chiral inducer in stereoselective reactions, such as aldol condensations or epoxidations.
| Parameter | Value |
|---|---|
| Flash Point | >100°C (est.) |
| LD50 (Oral, Rat) | Not available |
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